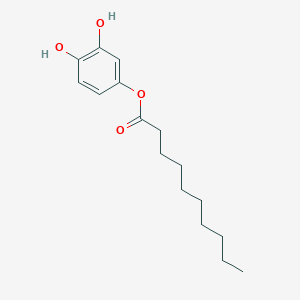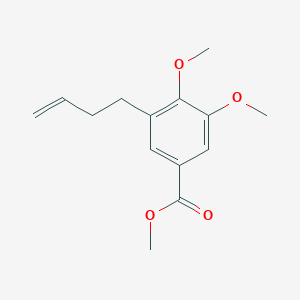
Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, methoxy groups, and an alkenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(but-3-en-1-yl)-4,5-dimethoxybenzoic acid with methanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Methoxy groups can be substituted using reagents like boron tribromide (BBr3) or strong acids.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate: shares similarities with other benzoate esters and methoxy-substituted aromatic compounds.
Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: is another compound with a similar alkenyl side chain but different core structure.
Uniqueness
- The presence of both methoxy groups and an alkenyl side chain in this compound makes it unique compared to other benzoate esters.
- Its specific combination of functional groups provides distinct chemical reactivity and potential applications.
Properties
CAS No. |
647855-48-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-but-3-enyl-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C14H18O4/c1-5-6-7-10-8-11(14(15)18-4)9-12(16-2)13(10)17-3/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
HEERJLDVIKVXCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


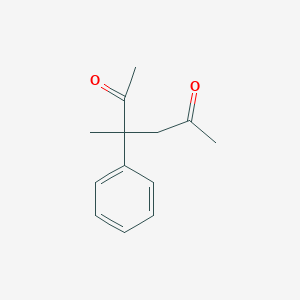
![2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol](/img/structure/B12586999.png)
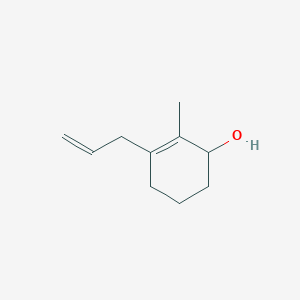

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)
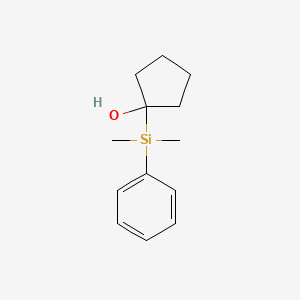
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)
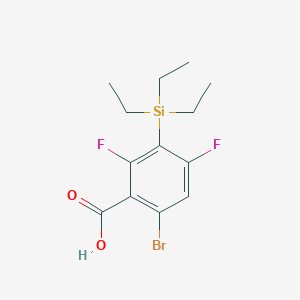
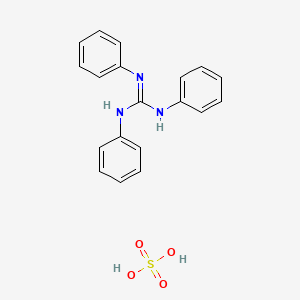
![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)
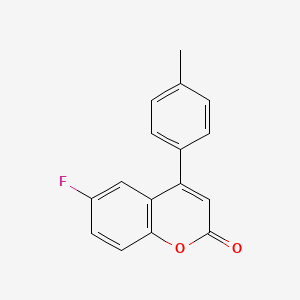
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12587070.png)
